molecular formula C21H23N5O3S B3007060 N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921582-84-5

N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B3007060
CAS No.: 921582-84-5
M. Wt: 425.51
InChI Key: GXDVYDPYYPKTGN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C21_{21}H23_{23}N5_{5}O3_{3}S
Molecular Weight 425.5 g/mol
CAS Number 921582-84-5

Research indicates that compounds with similar structures exhibit various mechanisms of action. Specifically, the imidazole and triazole moieties in the compound are known to interact with multiple biological targets:

  • Anticancer Activity : Compounds containing imidazole and triazole rings have been reported to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, imidazopyridine-triazole conjugates have shown promising results against various cancer cell lines with IC50_{50} values in the low micromolar range .
  • Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles often contributes to antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis with MIC values indicating significant potency .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds. Here are some notable findings:

  • Antitumor Activity : A study reported that derivatives of imidazole exhibited significant cytotoxic effects against cancer cell lines including A549 (lung cancer), DU-145 (prostate cancer), and HCT116 (colon cancer). Compounds in this class displayed IC50_{50} values as low as 0.51 μM .
  • Anti-inflammatory Effects : Some derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antitubercular Activity : Compounds structurally related to the target compound were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50_{50} values ranging from 1.35 to 2.18 μM .

Case Study 1: Anticancer Potential

In a study involving imidazopyridine-triazole derivatives, researchers synthesized a series of compounds and assessed their anticancer potential through in vitro assays. The most active compounds demonstrated significant inhibition of cancer cell growth, highlighting the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that certain modifications led to increased potency against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents from similar scaffolds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14-4-7-16(8-5-14)25-10-11-26-20(25)23-24-21(26)30-13-19(27)22-15-6-9-17(28-2)18(12-15)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVYDPYYPKTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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